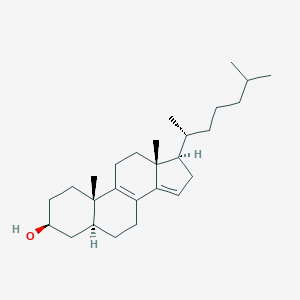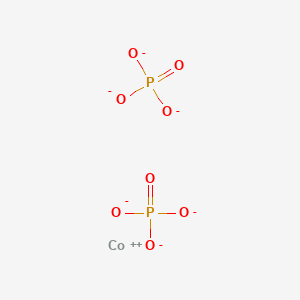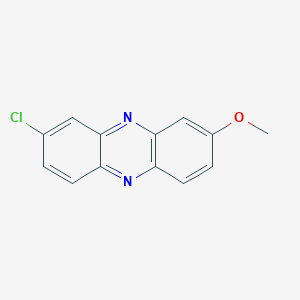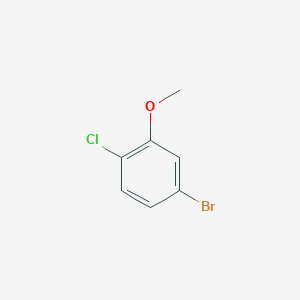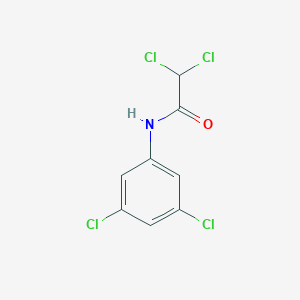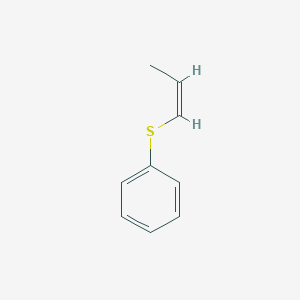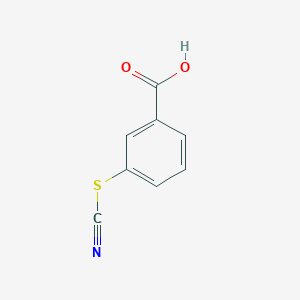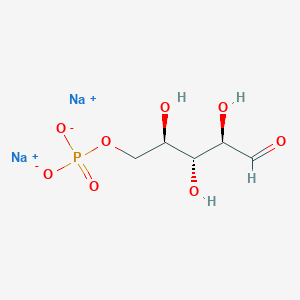
(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt (TDP-Na2) is a compound that is widely studied and used in scientific research due to its unique properties. TDP-Na2 is a synthetic derivative of natural phospholipids and is composed of two phosphate groups, two hydroxyl groups, and one carboxylic acid group. It is a white to off-white powder with a molecular weight of 522.1 g/mol and a melting point of 161-163°C. TDP-Na2 is highly soluble in water, ethanol, and methanol and is stable under a variety of conditions.
Applications De Recherche Scientifique
Ingénierie enzymatique
Ce composé est utilisé dans le domaine de l'ingénierie enzymatique, en particulier avec les aldolases de 2-désoxy-D-ribose 5-phosphate (DERAs). Les DERAs sont des biocatalyseurs polyvalents qui peuvent former de nouvelles liaisons carbone-carbone (C–C). L'utilité synthétique des DERAs a été améliorée par des approches d'ingénierie protéique .
Biocatalyse
Les enzymes DERA peuvent être appliquées dans des réactions de formation de liaisons C–C pour produire de nouveaux composés, offrant une alternative biocatalytique polyvalente pour la synthèse .
Synthèse de composés pharmaceutiques
Les applications basées sur les DERAs vont de la synthèse de produits chimiques et d'arômes courants à des composés pharmaceutiques plus complexes et à haute valeur ajoutée .
Études de réactions aldoliques
Le composé est utilisé pour étudier les réactions aldoliques, qui sont des réactions importantes de formation de liaisons C–C en chimie organique .
Identification et différenciation des enzymes
Le D-ribose 5-phosphate est utilisé comme substrat pour identifier, différencier et caractériser les isomérases(s) de ribose-5-phosphate et les phosphopentomutase(s) .
Études de glycation
Le ribose 5-phosphate est utilisé pour étudier les processus et les effets de la glycation in vivo et in vitro .
Mécanisme D'action
Target of Action
The compound, also known as D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2), is a key player in various biochemical reactions. It primarily targets enzymes such as ribose-5-phosphate isomerase(s) and phosphopentomutase(s) . These enzymes play crucial roles in the pentose phosphate pathway and nucleotide synthesis.
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. For instance, in the case of ribose-5-phosphate isomerase, the compound is converted into ribulose 5-phosphate . This conversion is a critical step in the non-oxidative phase of the pentose phosphate pathway.
Biochemical Pathways
The compound is involved in the pentose phosphate pathway . This pathway is essential for the generation of NADPH and ribose 5-phosphate, the latter being a key component in the synthesis of nucleotides and nucleic acids . The compound also participates in ATP biosynthesis through the oxidative phase of the pentose phosphate pathway .
Result of Action
The action of the compound results in the production of critical biomolecules. For instance, its conversion by ribose-5-phosphate isomerase leads to the production of ribulose 5-phosphate, a key intermediate in the pentose phosphate pathway . This pathway, in turn, leads to the production of NADPH and ribose 5-phosphate, both of which are vital for cellular functions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt involves the reaction of dihydroxyacetone phosphate with glycolaldehyde followed by phosphorylation and salt formation.", "Starting Materials": [ "Dihydroxyacetone phosphate", "Glycolaldehyde", "Phosphoric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Mix dihydroxyacetone phosphate and glycolaldehyde in the presence of phosphoric acid catalyst.", "Step 2: Heat the mixture to 80-90°C for 4-6 hours to form (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl.", "Step 3: Add phosphoric acid to the reaction mixture and heat to 90°C for 1 hour to phosphorylate the compound.", "Step 4: Neutralize the reaction mixture with sodium hydroxide to form (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate.", "Step 5: Add sodium hydroxide to the reaction mixture to form (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt." ] } | |
| 18265-46-8 | |
Formule moléculaire |
C5H9Na2O8P |
Poids moléculaire |
274.07 g/mol |
Nom IUPAC |
disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1 |
Clé InChI |
MSUSOPCULOEKKB-LMQMBFIUSA-L |
SMILES isomérique |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES |
C(C(C(C(C=O)[O-])[O-])O)OP(=O)(O)O.[Na+].[Na+] |
SMILES canonique |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



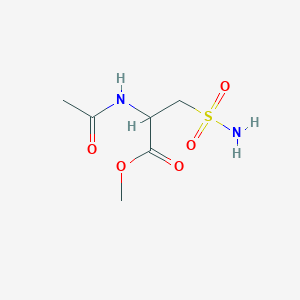
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)

